5-(2-Azidoethyl)cytidine
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Overview
Description
5-(2-Azidoethyl)cytidine is a cytidine nucleoside analog that contains an azido group. This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide is used to convert an amino group to an azido group . This reaction is performed under mild conditions and is compatible with various nucleoside derivatives.
Industrial Production Methods: Industrial production of 5-(2-Azidoethyl)cytidine may involve large-scale synthesis using similar diazotransfer reactions. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Azidoethyl)cytidine undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azido group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without a catalyst and involves the azido group reacting with a strained alkyne group.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Major Products:
Scientific Research Applications
5-(2-Azidoethyl)cytidine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 5-(2-Azidoethyl)cytidine involves its incorporation into nucleic acids, where it can inhibit DNA methyltransferases. This inhibition leads to hypomethylation of DNA, which can affect gene expression and potentially induce anti-tumor effects . Additionally, the azido group allows for bioorthogonal labeling and functionalization through click chemistry reactions .
Comparison with Similar Compounds
Azacitidine: Another cytidine analog that inhibits DNA methyltransferases and is used in cancer therapy.
Zebularine: A cytidine analog with similar DNA methyltransferase inhibitory properties.
Uniqueness: 5-(2-Azidoethyl)cytidine is unique due to its azido group, which enables click chemistry applications. This feature distinguishes it from other cytidine analogs that may not have the same versatility in bioorthogonal reactions .
Properties
Molecular Formula |
C11H16N6O5 |
---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
4-amino-5-(2-azidoethyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16N6O5/c12-9-5(1-2-14-16-13)3-17(11(21)15-9)10-8(20)7(19)6(4-18)22-10/h3,6-8,10,18-20H,1-2,4H2,(H2,12,15,21)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
OADAJNNTZFXREZ-LCFZEIEZSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCN=[N+]=[N-] |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCN=[N+]=[N-] |
Origin of Product |
United States |
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